molecular formula C18H21BrN2O3 B4227894 2-(5-bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide

2-(5-bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B4227894
M. Wt: 393.3 g/mol
InChI Key: BPZXBYBMXKKICO-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide is an organic compound with the molecular formula C({18})H({21})BrN({2})O({3}). This compound features a brominated aromatic ring, a methoxy group, and an acetamide moiety, making it a molecule of interest in various fields of chemical research and pharmaceutical development.

Properties

IUPAC Name

2-[5-bromo-2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-12(13-6-4-3-5-7-13)21-10-14-8-16(23-2)17(9-15(14)19)24-11-18(20)22/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZXBYBMXKKICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2Br)OCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide typically involves several key steps:

    Bromination: The starting material, 2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane at low temperatures.

    Acetylation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetamide group.

    Coupling Reaction: The final step involves coupling the brominated and acetylated intermediate with 2-chloroacetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(5-hydroxy-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide.

    Reduction: Formation of 2-(5-bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the bromine atom and the acetamide group can enhance binding affinity to biological targets.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(5-bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The bromine atom and the acetamide group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenoxy)acetamide
  • 2-(5-Bromo-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide
  • 2-(5-Bromo-2-methoxy-4-methylphenoxy)acetamide

Uniqueness

Compared to similar compounds, 2-(5-bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide is unique due to the presence of the 1-phenylethyl group, which can enhance its binding affinity and specificity to certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide
Reactant of Route 2
2-(5-bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide

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